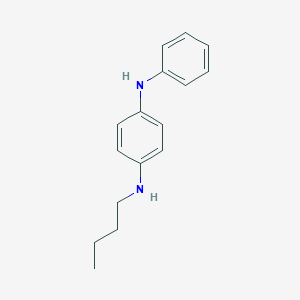
1-N-butyl-4-N-phenylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Phenylenediamine (8CI), N-butyl-N’-phenyl-: is an organic compound with the molecular formula C16H20N2. It is a derivative of p-phenylenediamine, where one of the amine groups is substituted with a butyl group and the other with a phenyl group. This compound is primarily used in various industrial applications, including as an antioxidant in rubber and plastics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Amination of Nitrobenzene: One common method involves the reduction of nitrobenzene to aniline, followed by alkylation with butyl chloride and subsequent reaction with phenyl isocyanate.
Reductive Amination: Another method involves the reductive amination of 4-nitroaniline with butylamine and phenyl isocyanate under hydrogenation conditions.
Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, utilizing catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, forming quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of catalysts are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly used.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Acts as a stabilizer in the production of polymers and resins.
Biology:
- Investigated for its potential use in biochemical assays and as a reagent in analytical chemistry.
Medicine:
- Explored for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.
Industry:
- Widely used as an antioxidant in rubber and plastic manufacturing to prevent degradation.
- Utilized in the production of high-performance materials such as aramid fibers.
Mecanismo De Acción
Mechanism: The compound exerts its effects primarily through its antioxidant properties. It can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage.
Molecular Targets and Pathways:
- Targets reactive oxygen species (ROS) and reactive nitrogen species (RNS).
- Involves pathways related to the reduction of oxidative stress and stabilization of free radicals.
Comparación Con Compuestos Similares
p-Phenylenediamine: The parent compound, used in hair dyes and as a precursor to aramid fibers.
N-Phenyl-p-phenylenediamine: Another derivative used as an antioxidant in rubber.
N,N’-Diphenyl-p-phenylenediamine: Used as an antioxidant and stabilizer in various industrial applications.
Uniqueness:
- The presence of both butyl and phenyl groups in p-Phenylenediamine (8CI), N-butyl-N’-phenyl- enhances its solubility and effectiveness as an antioxidant compared to its parent compound and other derivatives.
Propiedades
Número CAS |
15464-99-0 |
|---|---|
Fórmula molecular |
C16H20N2 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
1-N-butyl-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C16H20N2/c1-2-3-13-17-14-9-11-16(12-10-14)18-15-7-5-4-6-8-15/h4-12,17-18H,2-3,13H2,1H3 |
Clave InChI |
PIPXINMICYUFAD-UHFFFAOYSA-N |
SMILES |
CCCCNC1=CC=C(C=C1)NC2=CC=CC=C2 |
SMILES canónico |
CCCCNC1=CC=C(C=C1)NC2=CC=CC=C2 |
Sinónimos |
N-BUTYL-PARA-AMINODIPHENYLAMINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















